(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate
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Description
TWEEN 60 is a niosome.
Polysorbate 60 is a hydrophilic nonionic surfactant generally used as an emulsifier, dispersing agent and solubilizer.
Polysorbate 60, also known as E435 or tween 60, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Polysorbate 60 is considered to be a practically insoluble (in water) and relatively neutral molecule. Polysorbate 60 has been primarily detected in urine. Within the cell, polysorbate 60 is primarily located in the membrane (predicted from logP) and cytoplasm. Polysorbate 60 has a mild, alcoholic, and bitter taste.
Properties
CAS No. |
9005-67-8 |
---|---|
Molecular Formula |
C22H42O8 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
[(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl] dodecanoate |
InChI |
InChI=1S/C22H42O8/c1-2-3-4-5-6-7-8-9-10-11-20(26)29-16-18(25)21-22(28-15-13-24)19(17-30-21)27-14-12-23/h18-19,21-25H,2-17H2,1H3/t18-,19+,21-,22-/m1/s1 |
InChI Key |
CRBBOOXGHMTWOC-NPDDRXJXSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)OCCO)OCCO)O |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)OCCO)OCCO)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)OCCO)OCCO)O |
physical_description |
Liquid |
Synonyms |
Sorbitan Monostearate Polyoxyethylene Derivs.; Admul T 60K; Ahco DFS 100; Ahco DFS 149; Armotan PMS 20; Atlas G 1036; Crill 8; Crill 9; Crill S 8; Crillet 3; Crillet 31; Disponil SMS 120F1; Drewpone 60; Durfax 60K; E 435; Emasol 3130; Emasol S 120V; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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